molecular formula C24H18FN5O2S2 B2932708 N-(3-fluorophenyl)-2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide CAS No. 847402-04-4

N-(3-fluorophenyl)-2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide

Cat. No.: B2932708
CAS No.: 847402-04-4
M. Wt: 491.56
InChI Key: GNSZFNQDOQPVJB-UHFFFAOYSA-N
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Description

N-(3-fluorophenyl)-2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide is a synthetic small molecule featuring a complex architecture that integrates fluorophenyl, benzothiazolinone, and phenyl-1,2,4-triazole pharmacophores. This molecular hybridization is designed for research purposes, particularly in the exploration of new bioactive compounds. The presence of the 1,2,4-triazole core, a scaffold noted in scientific literature for its diverse biological activities, suggests potential research applications in the fields of medicinal chemistry and drug discovery . The incorporation of the benzothiazolinone moiety may further contribute to its biochemical profile, as this heterocycle is associated with various pharmacological properties. The compound's structure includes a thioether-linked acetamide chain, which may influence its physicochemical properties and interaction with biological targets. Researchers can utilize this compound as a key intermediate or as a lead structure in developing novel enzyme inhibitors or receptor modulators. It is supplied for in vitro research applications only. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use. Researchers should handle this compound with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

N-(3-fluorophenyl)-2-[[5-[(2-oxo-1,3-benzothiazol-3-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18FN5O2S2/c25-16-7-6-8-17(13-16)26-22(31)15-33-23-28-27-21(30(23)18-9-2-1-3-10-18)14-29-19-11-4-5-12-20(19)34-24(29)32/h1-13H,14-15H2,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNSZFNQDOQPVJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC(=CC=C3)F)CN4C5=CC=CC=C5SC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18FN5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-fluorophenyl)-2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide is a complex organic compound notable for its potential biological activities. This compound belongs to the class of thiazole and triazole derivatives, which have been extensively studied for their pharmacological properties, including antimicrobial and anticancer activities. The intricate structure of this compound, featuring multiple functional groups, suggests a multifaceted mechanism of action that warrants detailed investigation.

Structural Characteristics

The molecular formula of this compound is C24_{24}H18_{18}FN5_{N5}O2_{2}S, with a molecular weight of 491.6 g/mol. The presence of a fluorophenyl group and a triazole ring indicates significant potential for interaction with biological targets. The compound’s synthesis involves several steps that optimize yield and purity, typically characterized by various spectroscopic techniques such as IR, NMR, and MS.

Table 1: Molecular Characteristics

PropertyValue
Molecular FormulaC24_{24}H18_{18}FN5_{N5}O2_{2}S
Molecular Weight491.6 g/mol
CAS Number847402-04-4

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives containing the triazole and thiazole rings have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

In particular, studies have reported that triazole derivatives possess potent antibacterial activity against Methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains. The mechanism often involves the inhibition of cell wall synthesis or interference with nucleic acid metabolism .

Anticancer Activity

The anticancer potential of this compound is also noteworthy. Compounds with similar structural motifs have demonstrated cytotoxic effects on various cancer cell lines. For example, triazole derivatives have been associated with apoptosis induction in cancer cells through mechanisms such as the activation of caspases and modulation of cell cycle progression .

Case Studies

  • Antinociceptive Activity : A study involving triazole-thiadiazole derivatives highlighted their antinociceptive properties in animal models. The compounds were tested using methods such as the tail flick and hot plate tests, showing significant pain relief compared to standard analgesics like aspirin .
  • Cytotoxicity Testing : In vitro studies on cell lines demonstrated that certain derivatives of this compound inhibited cell proliferation effectively at varying concentrations, suggesting a dose-dependent response in cancer treatment scenarios .

Table 2: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against MRSA and other bacterial strains
AnticancerInduces apoptosis in cancer cell lines
AntinociceptiveSignificant pain relief in animal models

The precise mechanism by which this compound exerts its biological effects is likely multifaceted. It may involve:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
  • Receptor Interaction : The compound may interact with specific receptors or signaling pathways that regulate cell growth and apoptosis.
  • Oxidative Stress Modulation : Some studies suggest that these compounds can modulate oxidative stress levels within cells, contributing to their anticancer effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Modified Aromatic Substituents

  • N-(4-Fluorophenyl)-N-(1-methylethyl)-2-((5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)oxyl)acetamide (Flufenacet): This agrochemical derivative replaces the triazole-thioacetamide core with a thiadiazole ring.
  • The ethyl group at the triazole N4 position improves metabolic stability but may reduce solubility .

Analogues with Varied Heterocyclic Cores

  • 2-((4-Oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)-N-substituted acetamides: These compounds replace the triazole with a quinazolinone ring, which introduces additional hydrogen-bonding sites via the carbonyl group.
  • N-(4-oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenylquinazolin-2-yl)thio)acetamide: This analogue integrates a thiazolidinone ring, known for anti-inflammatory activity. The dual carbonyl groups may improve solubility but could increase susceptibility to enzymatic degradation compared to the triazole-benzo[d]thiazol hybrid .

Analogues with Aliphatic Chain Modifications

  • N-(2-Fluorophenyl)-2-((4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide :
    The ethyl group at N4 and pyrazine substitution at C5 alter steric and electronic profiles. Pyrazine’s nitrogen atoms enhance π-π stacking, but the shorter aliphatic chain (ethyl vs. methylene-linked benzo[d]thiazol) may limit membrane permeability .

Research Findings and Implications

  • Synthetic Efficiency: The target compound’s triazole intermediate is synthesized with higher efficiency (85%) compared to quinazolinone analogues (60–75%) .
  • Bioactivity Trends : Fluorine and sulfur atoms in the target compound likely enhance electrophilicity and thiol-mediated binding, critical for enzyme inhibition. Pyridine or pyrazine substitutions in analogues may redirect activity toward kinase targets .
  • Solubility Challenges: The benzo[d]thiazol-2-one group improves aromatic interactions but may reduce aqueous solubility relative to quinazolinone derivatives .

Q & A

Q. What are the standard synthetic routes for preparing N-(3-fluorophenyl)-2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide?

The synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the 1,2,4-triazole core by cyclizing thiosemicarbazides or hydrazides under reflux with reagents like chloroacetyl chloride ().
  • Step 2 : Introduction of the benzo[d]thiazol-2-one moiety via alkylation or nucleophilic substitution. For example, reacting 2-oxobenzo[d]thiazole derivatives with triazole intermediates in the presence of triethylamine ().
  • Step 3 : Thioether linkage formation between the triazole and acetamide groups using sulfur-containing reagents (e.g., thiols or disulfides) under basic conditions ().
  • Purification : Recrystallization from solvents like ethanol-DMF or pet-ether is commonly employed ().

Key Validation : Intermediate structures are confirmed via melting points, TLC, and spectroscopic methods (¹H/¹³C NMR, IR) .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what structural features do they confirm?

  • ¹H/¹³C NMR :
    • The 3-fluorophenyl group shows aromatic protons at δ 6.8–7.5 ppm and a distinct CF coupling (~245 ppm in ¹³C).
    • The benzo[d]thiazol-2-one moiety exhibits a carbonyl signal at ~170 ppm (¹³C) .
  • IR Spectroscopy :
    • Stretching vibrations for C=O (1680–1720 cm⁻¹) and C-N (1240–1300 cm⁻¹) confirm the acetamide and triazole groups .
  • Mass Spectrometry :
    • Molecular ion peaks (e.g., m/z 434.486) validate the molecular formula (C₂₃H₁₉N₄O₂FS) .

Q. What in vitro assays are recommended for preliminary evaluation of its biological activity?

  • Antimicrobial Testing : Disk diffusion or microdilution assays against Gram-positive/negative bacteria and fungi (e.g., S. aureus, C. albicans) ().
  • Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
  • Enzyme Inhibition : Target-specific assays (e.g., kinase or protease inhibition) using fluorometric or colorimetric methods .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the triazole-thioacetamide intermediate?

  • DoE (Design of Experiments) : Use factorial designs to test variables like temperature (80–120°C), solvent polarity (dioxane vs. acetonitrile), and molar ratios (1:1 to 1:1.2) .
  • Catalysis : Introduce phase-transfer catalysts (e.g., TBAB) to enhance sulfur nucleophilicity in thioether formation .
  • Flow Chemistry : Continuous-flow systems may reduce side reactions and improve scalability ().

Case Study : A 15% yield increase was achieved by replacing chloroacetyl chloride with bromoacetyl chloride in analogous syntheses ().

Q. How do structural modifications (e.g., fluorophenyl vs. chlorophenyl substitution) impact pharmacological activity?

  • Fluorine Effects : The 3-fluorophenyl group enhances metabolic stability and membrane permeability compared to chloro derivatives (logP reduction by ~0.3 units) .
  • Bioisosterism : Replacing the benzo[d]thiazol-2-one with a pyrazole ring decreases antimicrobial activity (MIC values increase 4-fold) .
  • Data Contradictions : Some studies report improved antifungal activity with fluorophenyl groups, while others note increased hepatotoxicity in murine models .

Q. How should researchers address discrepancies in reported biological activity data for this compound?

  • Assay Standardization : Validate protocols using reference drugs (e.g., fluconazole for antifungal assays) to minimize inter-lab variability .
  • Structural Reanalysis : Confirm batch purity via HPLC (>98%) and rule out polymorphic forms using XRD .
  • In Silico Modeling : Perform docking studies to compare binding affinities across reported targets (e.g., CYP450 isoforms vs. bacterial topoisomerases) .

Q. What strategies are effective for evaluating in vivo pharmacokinetics and toxicity?

  • ADME Profiling :
    • Solubility : Use shake-flask method in PBS (pH 7.4) and simulated gastric fluid.
    • Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor via LC-MS .
  • Toxicity :
    • Acute toxicity in rodents (LD₅₀ determination) and genotoxicity (Ames test) .
    • Histopathological analysis of liver/kidney tissues after 28-day repeated dosing .

Q. What analytical challenges arise in quantifying this compound in biological matrices, and how are they resolved?

  • Matrix Interference : Use protein precipitation (acetonitrile) followed by SPE for serum/plasma samples .
  • Detection Limits : LC-MS/MS with MRM transitions (e.g., m/z 434→316 for quantification) achieves sensitivity down to 1 ng/mL .
  • Internal Standards : Deuterated analogs (e.g., d₄-acetamide) correct for ionization variability .

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